molecular formula C22H17ClN2O4 B4689202 2-[(4-{[(4-chlorophenyl)acetyl]amino}benzoyl)amino]benzoic acid

2-[(4-{[(4-chlorophenyl)acetyl]amino}benzoyl)amino]benzoic acid

Cat. No. B4689202
M. Wt: 408.8 g/mol
InChI Key: TVRWSBVMNJXOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-{[(4-chlorophenyl)acetyl]amino}benzoyl)amino]benzoic acid, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain.

Mechanism of Action

2-[(4-{[(4-chlorophenyl)acetyl]amino}benzoyl)amino]benzoic acid selectively inhibits COX-2, which is responsible for the production of prostaglandins involved in inflammation and pain. By inhibiting COX-2, this compound reduces the production of these prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including reducing inflammation, reducing pain, and inhibiting the growth of cancer cells. This compound has also been shown to have cardiovascular benefits, including reducing the risk of heart attack and stroke.

Advantages and Limitations for Lab Experiments

2-[(4-{[(4-chlorophenyl)acetyl]amino}benzoyl)amino]benzoic acid is a widely used drug in laboratory experiments due to its selective COX-2 inhibition and its potential therapeutic benefits. However, this compound also has limitations, including potential side effects and the need for further research to fully understand its mechanisms of action.

Future Directions

There are many potential future directions for research on 2-[(4-{[(4-chlorophenyl)acetyl]amino}benzoyl)amino]benzoic acid, including further studies on its potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular disease. Additionally, research could focus on developing new formulations of this compound that could improve its effectiveness and reduce potential side effects. Finally, research could focus on identifying new targets for this compound and other COX-2 inhibitors, which could lead to the development of new therapies for a variety of diseases.

Scientific Research Applications

2-[(4-{[(4-chlorophenyl)acetyl]amino}benzoyl)amino]benzoic acid has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease. In addition, this compound has been shown to have cardiovascular benefits, including reducing the risk of heart attack and stroke.

properties

IUPAC Name

2-[[4-[[2-(4-chlorophenyl)acetyl]amino]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4/c23-16-9-5-14(6-10-16)13-20(26)24-17-11-7-15(8-12-17)21(27)25-19-4-2-1-3-18(19)22(28)29/h1-12H,13H2,(H,24,26)(H,25,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRWSBVMNJXOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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